molecular formula C13H11F2NO3 B8512207 Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B8512207
M. Wt: 267.23 g/mol
InChI Key: DARQWXHLRMNKGJ-UHFFFAOYSA-N
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Patent
US06670373B1

Procedure details

4-Ethoxycarbonyl-5-methyl-3-(2,4-difluorophenyl)isoxazole (305 mg, 1.14 mmol), 5N NaOH (1.0 ml, 5 mmol), methanol (5 ml), and THF (1 ml) were heated at 50° C. for 16 h. Ice was added and the pH was adjusted to 2-3 with 1N HCl. Extraction with EtOAc followed by washing (brine), drying (Na2SO4), filtering, and concentration gave the crude 4-carboxy-5-methyl-3-(2,4-difluorophenyl)isoxazole (286 mg, 99%) which was used without further purification.
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[F:19])=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+].CO.Cl>C1COCC1>[C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=2[F:19])=[N:8][O:9][C:10]=1[CH3:11])([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
305 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=C(C=C1)F)F
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc
WASH
Type
WASH
Details
by washing (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C(=NOC1C)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 286 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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